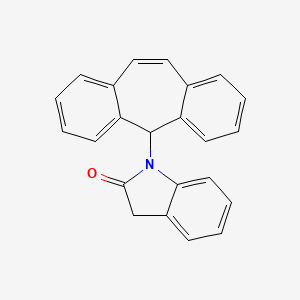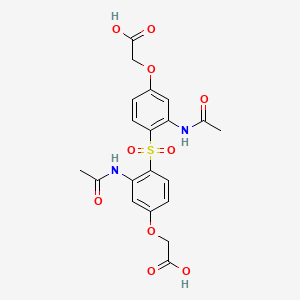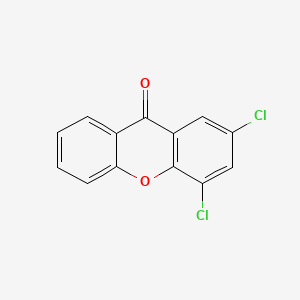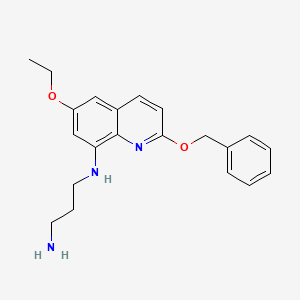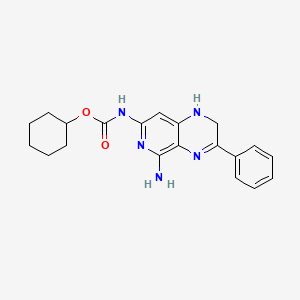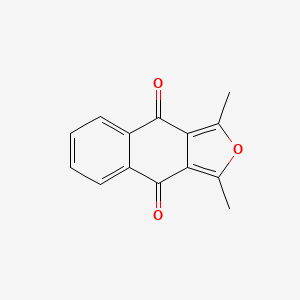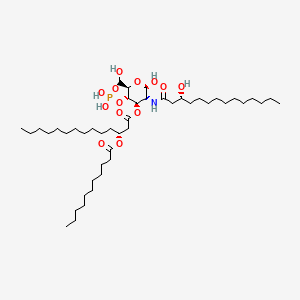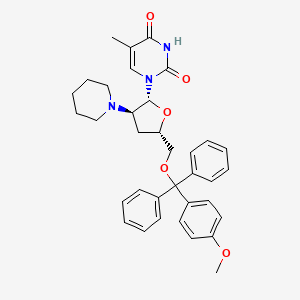
7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” is a complex organic compound that belongs to the class of oxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazepine ring through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions may occur at specific positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the development of advanced materials with specific properties.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of “7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoxazepines: Compounds with similar structural features but different substituents.
Hydroxyoxazepines: Compounds with hydroxyl groups at different positions.
Uniqueness
“7,10-Dimethyl-2-hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one” is unique due to its specific substitution pattern and the presence of both methyl and hydroxyl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
140413-01-0 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
8-hydroxy-2,5-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13NO3/c1-9-3-5-12-14(7-9)19-13-6-4-10(17)8-11(13)15(18)16(12)2/h3-8,17H,1-2H3 |
Clave InChI |
DAQWPIAFUKEARE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)

